An In-depth Technical Guide to 2-(4-Chlorophenyl)isonicotinic Acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-(4-Chlorophenyl)isonicotinic Acid: Structure, Properties, and Synthetic Strategies
This guide provides a comprehensive technical overview of 2-(4-Chlorophenyl)isonicotinic acid, a molecule of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications based on current scientific knowledge.
Introduction and Chemical Identity
2-(4-Chlorophenyl)isonicotinic acid belongs to the class of 2-arylpyridine carboxylic acids. This structural motif is a key pharmacophore in numerous biologically active compounds. The presence of the isonicotinic acid moiety, a pyridine ring with a carboxylic acid at the 4-position, combined with a 4-chlorophenyl substituent at the 2-position, imparts unique electronic and steric properties that can influence its interaction with biological targets.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Chlorophenyl)pyridine-4-carboxylic acid | - |
| Synonyms | 2-(4-Chlorophenyl)isonicotinic acid | - |
| Molecular Formula | C₁₂H₈ClNO₂ | [2] |
| Molecular Weight | 233.65 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)Cl | [2] |
| InChI Key | KQWAJRKKNFEOMB-UHFFFAOYSA-N | [2] |
| Related CAS Number | 1251843-31-8 (for Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride) | [1] |
Physicochemical Properties
Precise experimental data for the physical properties of 2-(4-Chlorophenyl)isonicotinic acid are not extensively documented. However, based on the known properties of isonicotinic acid and related 2-arylpyridine derivatives, we can infer a set of expected characteristics.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | >200 °C | Isonicotinic acid has a high melting point of 319 °C.[3] Phenyl substitution at the 2-position, as in 2-phenylisonicotinic acid, results in a melting point of 107-111 °C.[4] The chloro-substitution is expected to result in a melting point in a similar or slightly higher range. |
| Boiling Point | >300 °C (decomposes) | High-melting-point carboxylic acids often decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Isonicotinic acid is sparingly soluble in cold water.[3] Aryl substitution generally decreases aqueous solubility.[5] |
| pKa | ~4-5 | The pKa of isonicotinic acid is approximately 4.9. The electron-withdrawing nature of the chlorophenyl group might slightly decrease the pKa. |
Synthesis of 2-(4-Chlorophenyl)isonicotinic Acid
A robust and widely applicable method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This palladium-catalyzed reaction provides an efficient means to form the C-C bond between the pyridine and phenyl rings. A plausible synthetic route starting from a commercially available halogenated isonicotinic acid derivative is outlined below.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a two-step process: the protection of the carboxylic acid group followed by the cross-coupling reaction and subsequent deprotection.
Step 1: Esterification of 2-Chloroisonicotinic Acid
-
Rationale: The carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the subsequent palladium-catalyzed coupling.
-
Procedure:
-
Suspend 2-chloroisonicotinic acid (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.
-
Step 2: Suzuki-Miyaura Coupling
-
Rationale: A palladium catalyst, in the presence of a base, facilitates the coupling of the 2-chloroisonicotinate ester with 4-chlorophenylboronic acid.
-
Procedure:
-
To a reaction vessel, add the 2-chloroisonicotinate ester (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equivalents), and a base such as sodium carbonate or potassium phosphate (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled ester.
-
Step 3: Hydrolysis of the Ester
-
Rationale: The protecting ester group is removed by hydrolysis to yield the final carboxylic acid.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(4-Chlorophenyl)isonicotinic acid.
-
Caption: Proposed synthetic workflow for 2-(4-Chlorophenyl)isonicotinic acid.
Predicted Spectral Data
Table 3: Predicted Spectral Characteristics
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (3H) appearing as multiplets or doublets in the δ 7.5-9.0 ppm region.- Aromatic protons of the 4-chlorophenyl ring (4H) appearing as two doublets in the δ 7.4-7.8 ppm region, characteristic of a para-substituted benzene ring.- A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid in the δ 165-175 ppm region.- Aromatic carbons of both the pyridine and chlorophenyl rings in the δ 120-155 ppm region. The carbon attached to the chlorine atom will be in the lower end of this range, while the carbon attached to the nitrogen will be in the higher end. |
| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretching vibration for the carboxylic acid around 1700-1730 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.- A C-Cl stretching vibration around 1000-1100 cm⁻¹. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 233.65.- A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).- Fragmentation may involve the loss of the carboxyl group (-COOH) and other characteristic fragments of the pyridine and chlorophenyl rings. |
Potential Applications and Biological Activity
Isonicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10] They are integral to the development of pharmaceuticals for various therapeutic areas.
-
Antitubercular Agents: Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for the treatment of tuberculosis.[10] Derivatives of isonicotinic acid are continuously being explored for their antimycobacterial properties.[11][12]
-
Anticancer Activity: Numerous studies have demonstrated the potential of pyridine-containing compounds, including 2-arylpyridines, as anticancer agents.[13][14] These compounds can target various cellular pathways, including tubulin polymerization.[13][15]
-
Anti-inflammatory Agents: Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[16]
-
Enzyme Inhibition: The structural features of 2-(4-Chlorophenyl)isonicotinic acid make it a candidate for the inhibition of various enzymes, a key strategy in drug discovery.[17]
The introduction of a 4-chlorophenyl group at the 2-position of the isonicotinic acid scaffold is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. The chlorine atom can participate in halogen bonding and alter the lipophilicity of the molecule, potentially leading to improved target engagement and cell permeability.
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